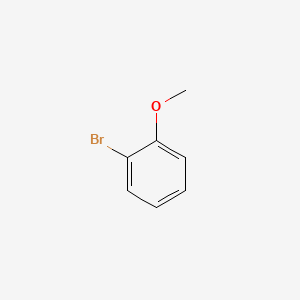

1-Bromo-4-(pentyloxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-2-3-4-9-13-11-7-5-10(12)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLQRHZDICIFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426881 | |

| Record name | 1-Bromo-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30752-18-2 | |

| Record name | 1-Bromo-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Bromo-4-(pentyloxy)benzene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1-Bromo-4-(pentyloxy)benzene, a key intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. This document consolidates its chemical and physical properties, safety information, and detailed experimental protocols for its synthesis and subsequent application in pivotal cross-coupling reactions. The content is structured to serve as a practical resource for researchers engaged in the design and synthesis of novel molecular entities.

Chemical Identity and Properties

This compound is an aromatic ether derivative with the CAS Number 30752-18-2.[1] Its molecular structure, featuring a bromine atom and a pentyloxy group on a benzene (B151609) ring, makes it a versatile building block for creating more complex organic molecules.[1]

General Information

| Identifier | Value |

| CAS Number | 30752-18-2[1] |

| Molecular Formula | C₁₁H₁₅BrO[2] |

| Molecular Weight | 243.14 g/mol [1][2] |

| IUPAC Name | 1-bromo-4-pentoxybenzene[2] |

| Synonyms | 4-n-pentyloxy bromobenzene, 1-bromo-4-pentoxy-benzene, 4-bromophenylpentyl ether[3] |

| InChI Key | ILLQRHZDICIFRQ-UHFFFAOYSA-N[1] |

| SMILES | CCCCCOC1=CC=C(Br)C=C1[2] |

Physicochemical Properties

| Property | Value |

| Boiling Point | 281.4 °C at 760 mmHg[3] |

| Density | 1.242 g/cm³[3] |

| Flash Point | 120.5 °C[3] |

| Refractive Index | 1.516[3] |

| LogP | 4.01810[3] |

Safety and Handling

This compound is classified with the GHS hazard statement H361, indicating it is suspected of damaging fertility or the unborn child. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

| GHS Classification | |

| Pictogram | Warning |

| Hazard Statement | H361: Suspected of damaging fertility or the unborn child |

| Precautionary Statements | P203, P280, P318, P405, P501 |

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis from 4-bromophenol (B116583) and 1-bromopentane (B41390), a common and effective method.

Materials:

-

4-Bromophenol

-

1-Bromopentane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-bromophenol (1.0 eq) and anhydrous acetone. Stir the mixture to dissolve the phenol.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.[4]

-

Addition of Alkyl Halide: Add 1-bromopentane (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 56 °C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Work-up: After completion, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel, eluting with a hexane/ethyl acetate (B1210297) gradient, to obtain pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable substrate for Suzuki-Miyaura reactions to form biaryl structures, which are common motifs in pharmacologically active molecules.[1]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).[5]

-

Solvent Addition: Add toluene and deionized water (e.g., 4:1 ratio).[5]

-

Degassing: Degas the mixture by bubbling with argon for 15-20 minutes.

-

Catalyst Addition: Under a positive pressure of argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).[5]

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography to yield the biaryl product.[6]

Application in Heck Reaction

The Heck reaction utilizes this compound to form substituted alkenes, another important structural class in drug development.[1]

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), Pd(OAc)₂ (2 mol%), and tri(o-tolyl)phosphine (4 mol%).[7]

-

Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.[7]

-

Reagent Addition: Under argon, add anhydrous DMF, followed by the alkene (1.2 eq) and triethylamine (1.5 eq).[7]

-

Reaction: Heat the mixture to 100-120 °C for 8-24 hours until the starting bromide is consumed (monitored by TLC or GC-MS).[7]

-

Work-up and Purification: Cool the mixture, dilute with diethyl ether, wash sequentially with water and brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.[7]

Applications in Research and Development

This compound serves as a crucial precursor in the synthesis of a variety of organic materials and pharmacologically active molecules.[1]

-

Pharmaceutical Intermediates: It is a key building block for constructing biaryl systems and extended π-conjugated structures found in many active pharmaceutical ingredients (APIs).[1]

-

Liquid Crystals: The presence of the flexible pentyloxy chain can influence the mesomorphic properties of molecules, making this compound useful in the development of liquid crystals.[1]

-

Structure-Activity Relationship (SAR) Studies: The pentyloxy group enhances lipophilicity, making it a valuable fragment for modifying drug candidates to improve their pharmacokinetic profiles in SAR studies.[1]

-

Organic Electronic Materials: The ability to undergo cross-coupling reactions allows for its incorporation into conjugated polymers and other materials for organic electronics.[1]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, provides a reliable pathway to complex molecular architectures. This guide offers essential data and protocols to facilitate its effective use in synthetic chemistry, drug discovery, and materials science, empowering researchers to advance their scientific endeavors.

References

- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]

- 2. This compound | C11H15BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Williamson Ether Synthesis of 1-Bromo-4-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 1-bromo-4-(pentyloxy)benzene, a key intermediate in the development of liquid crystals, advanced materials, and pharmaceutical agents.[1] This document details the reaction mechanism, experimental protocols, and characterization data for this important compound.

Introduction

The Williamson ether synthesis is a robust and versatile method for the formation of ethers from an organohalide and an alkoxide.[2] Developed in 1850, this S(_N)2 reaction remains a cornerstone of modern organic synthesis due to its broad scope and reliability in preparing both symmetrical and asymmetrical ethers.[3] The synthesis of this compound from 4-bromophenol (B116583) and 1-bromopentane (B41390) serves as a classic example of this reaction, yielding a valuable building block for further chemical transformations.

Reaction Mechanism and Pathway

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The reaction is initiated by the deprotonation of the phenol, 4-bromophenol, by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as the nucleophile, attacking the electrophilic carbon of the primary alkyl halide, 1-bromopentane. The reaction occurs in a single, concerted step where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-bromine bond.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromophenol | 173.01 | 346 mg | 2.00 mmol |

| 1-Bromopentane | 151.05 | 332 mg (0.27 mL) | 2.20 mmol |

| Sodium Hydroxide (B78521) (25% aq.) | 40.00 | 700 mg | ~4.38 mmol |

| Tetrabutylammonium (B224687) Bromide (TBAB) | 322.37 | 290 mg | 0.90 mmol |

| Diethyl Ether | - | As required | - |

| Anhydrous Magnesium Sulfate | - | As required | - |

Procedure

-

To a 5 mL conical vial equipped with a magnetic stir vane, add 4-bromophenol (346 mg, 2.00 mmol) and a 25% aqueous solution of sodium hydroxide (700 mg).

-

Add tetrabutylammonium bromide (290 mg, 0.90 mmol) to the reaction mixture and stir until it dissolves.[4]

-

Add 1-bromopentane (332 mg, 2.20 mmol) to the vial.

-

Fit the vial with a reflux condenser and heat the reaction mixture to a gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molar Mass | 243.14 g/mol [1][5] |

| CAS Number | 30752-18-2[1][5] |

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the protons of the pentyloxy group. The aromatic protons will appear as two doublets in the range of δ 6.8-7.4 ppm. The methylene (B1212753) protons adjacent to the ether oxygen will be a triplet at approximately δ 3.9 ppm. The other methylene protons of the pentyl group will appear as multiplets between δ 1.3-1.8 ppm, and the terminal methyl group will be a triplet around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| Ar C-O | ~158.5 |

| Ar C-H (ortho to Br) | ~132.3 |

| Ar C-H (ortho to O-pentyl) | ~116.2 |

| Ar C-Br | ~113.0 |

| O-CH₂ | ~68.2 |

| O-CH₂-CH₂ | ~28.9 |

| O-CH₂-CH₂-CH₂ | ~28.2 |

| O-CH₂-CH₂-CH₂-CH₂ | ~22.5 |

| CH₃ | ~14.0 |

| Note: These are predicted values and may vary slightly in experimental data.[1] |

Mass Spectrometry

Mass spectrometry will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1] The nominal molecular weight is 243.15 g/mol .[1] Common fragmentation patterns include the loss of the pentyl radical.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C-O (ether) | 1250-1000 |

| C-Br | 600-500 |

| Aromatic C=C | 1600-1450 |

Conclusion

The Williamson ether synthesis is an effective and straightforward method for the preparation of this compound from readily available starting materials. The procedure outlined in this guide, coupled with the provided characterization data, offers a comprehensive resource for researchers and professionals in the fields of chemistry and drug development. The successful synthesis and purification of this compound provide access to a versatile building block for a wide range of applications.

References

- 1. This compound|CAS 30752-18-2|Supplier [benchchem.com]

- 2. francis-press.com [francis-press.com]

- 3. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Solved In the experiment described, an ether is formed | Chegg.com [chegg.com]

- 5. This compound | C11H15BrO | CID 7016905 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Bromination of Pentyloxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic bromination of pentyloxybenzene, a key reaction in the synthesis of various organic intermediates. The document details the underlying chemical principles, regioselectivity, and provides established experimental protocols. Furthermore, it presents a thorough analysis of the spectroscopic data for the resulting ortho- and para-bromopentyloxybenzene isomers, supported by quantitative data and visual representations of the reaction mechanism and experimental workflow. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and drug development, facilitating a deeper understanding and practical application of this important transformation.

Introduction

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The bromination of activated aromatic compounds, such as alkoxybenzenes, is a particularly useful reaction, yielding versatile bromo-aromatic synthons. Pentyloxybenzene, with its electron-donating pentyloxy group, readily undergoes electrophilic aromatic bromination. The pentyloxy group is an activating, ortho-, para-director, meaning it increases the rate of reaction and directs the incoming electrophile to the positions ortho and para to itself. This guide will delve into the specifics of this reaction, providing the necessary details for its successful implementation and characterization of its products.

Reaction Mechanism and Regioselectivity

The electrophilic aromatic bromination of pentyloxybenzene follows the general mechanism of electrophilic aromatic substitution. The reaction is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), or with other brominating agents like N-bromosuccinimide (NBS).

The pentyloxy group (-OC₅H₁₁) is a strong activating group due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the benzene (B151609) ring, increasing its nucleophilicity. This increased electron density makes the ring more susceptible to attack by an electrophile. The resonance structures show an increased electron density at the ortho and para positions, thus directing the incoming electrophile to these sites.

While both ortho and para substitution is electronically favored, the regioselectivity is often influenced by steric hindrance. The bulky pentyloxy group can sterically hinder the approach of the electrophile to the adjacent ortho positions. Consequently, the para-substituted product, 4-bromopentyloxybenzene, is generally the major product. Studies on the bromination of other alkoxybenzenes have shown that factors such as the choice of brominating agent and solvent can influence the ortho:para isomer ratio.[1] For instance, the bromination of anisole (B1667542) with NBS in acetonitrile (B52724) has been reported to yield the para-bromo isomer exclusively.[2]

Experimental Protocols

Two common methods for the electrophilic bromination of pentyloxybenzene are presented below.

Protocol 1: Bromination using Molecular Bromine and a Lewis Acid Catalyst

This protocol is adapted from general procedures for the bromination of activated aromatic rings.

Materials:

-

Pentyloxybenzene

-

Molecular Bromine (Br₂)

-

Iron(III) Bromide (FeBr₃) or Iron powder

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (anhydrous)

-

Sodium thiosulfate (B1220275) solution (10% w/v)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr gas), dissolve pentyloxybenzene in the chosen anhydrous solvent.

-

Add a catalytic amount of iron(III) bromide or iron powder to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric equivalent of molecular bromine, dissolved in a small amount of the same solvent, to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by slowly adding a 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by fractional distillation under reduced pressure or column chromatography to separate the ortho and para isomers.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method offers a milder alternative to using molecular bromine and often exhibits high para-selectivity.[2][3]

Materials:

-

Pentyloxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Water

-

Diethyl ether or Ethyl acetate

Procedure:

-

To a solution of pentyloxybenzene in acetonitrile or DMF at 0 °C, add N-bromosuccinimide in one portion.[2]

-

Stir the reaction mixture at this temperature and monitor its progress by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Data Presentation

Table 1: Quantitative Data for the Bromination of Pentyloxybenzene (Predicted)

| Parameter | Value |

| Major Product | 4-Bromopentyloxybenzene |

| Minor Product | 2-Bromopentyloxybenzene |

| Predicted Yield | >90% (total isomers) |

| Predicted Ortho:Para Ratio | Highly favoring para (e.g., <10:>90) |

Table 2: Spectroscopic Data for 4-Bromopentyloxybenzene (Predicted)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, J = 8.8 Hz, 2H, Ar-H ortho to Br), 6.75 (d, J = 8.8 Hz, 2H, Ar-H ortho to O-pentyl), 3.90 (t, J = 6.5 Hz, 2H, -OCH₂-), 1.75 (m, 2H, -OCH₂CH ₂-), 1.40 (m, 4H, -CH₂(CH ₂)₂CH₃), 0.92 (t, J = 7.2 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (C-O), 132.5 (Ar-CH ortho to Br), 116.5 (Ar-CH ortho to O-pentyl), 113.0 (C-Br), 68.5 (-OCH₂-), 29.0 (-OCH₂C H₂-), 28.2 (-CH₂C H₂CH₂-), 22.5 (-C H₂CH₃), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2950 (C-H aliphatic), ~1590, 1490 (C=C aromatic), ~1240 (C-O ether), ~1070 (C-Br) |

| Mass Spectrometry (EI) | m/z (%): 244/246 (M⁺/M⁺+2, isotopic pattern for Br), 173/175 ([M-C₅H₁₁]⁺) |

Table 3: Spectroscopic Data for 2-Bromopentyloxybenzene (Predicted)

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.55 (dd, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 6.90 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 4.00 (t, 2H, -OCH₂-), 1.80 (m, 2H, -OCH₂CH ₂-), 1.45 (m, 4H, -CH₂(CH ₂)₂CH₃), 0.95 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (C-O), 133.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (Ar-CH), 114.0 (Ar-CH), 112.5 (C-Br), 69.0 (-OCH₂-), 29.0 (-OCH₂C H₂-), 28.2 (-CH₂C H₂CH₂-), 22.5 (-C H₂CH₃), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ~2950 (C-H aliphatic), ~1590, 1480 (C=C aromatic), ~1250 (C-O ether), ~1050 (C-Br) |

| Mass Spectrometry (EI) | m/z (%): 244/246 (M⁺/M⁺+2, isotopic pattern for Br), 173/175 ([M-C₅H₁₁]⁺) |

Mandatory Visualizations

Caption: Reaction mechanism for the electrophilic aromatic bromination of pentyloxybenzene.

Caption: General experimental workflow for the synthesis and purification of bromopentyloxybenzene.

Conclusion

The electrophilic aromatic bromination of pentyloxybenzene is a highly efficient reaction that predominantly yields the para-substituted product, 4-bromopentyloxybenzene. This high regioselectivity, driven by the steric bulk of the pentyloxy group, simplifies the purification process and makes this reaction synthetically valuable. The provided experimental protocols, using either molecular bromine with a Lewis acid or N-bromosuccinimide, offer reliable methods for the synthesis of bromopentyloxybenzene isomers. The detailed spectroscopic data serves as a crucial reference for the characterization and quality control of the reaction products. This technical guide provides researchers and professionals with the essential information to effectively utilize this reaction in their synthetic endeavors.

References

- 1. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-4-(pentyloxy)benzene molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-Bromo-4-(pentyloxy)benzene, a key intermediate in the development of novel pharmaceutical compounds and advanced materials.

Core Compound Data

This compound is an aromatic ether derivative with significant applications in synthetic organic chemistry.[1] Its molecular structure, featuring a bromine atom and a pentyloxy group on a benzene (B151609) ring, makes it a versatile building block for various cross-coupling reactions.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrO | [1][2][3] |

| Molecular Weight | 243.14 g/mol | [1][2][3] |

| CAS Number | 30752-18-2 | [1][3] |

| IUPAC Name | 1-bromo-4-pentoxybenzene | [2][3] |

Synthesis Protocols

The synthesis of this compound can be achieved through several methods. The two primary routes are the Williamson ether synthesis and electrophilic aromatic bromination.

Williamson Ether Synthesis

This is a widely used and effective method for preparing ethers.[2] The synthesis involves the reaction of an alkoxide with a primary alkyl halide.[2] In the context of this compound, this typically involves the reaction of 4-bromophenol (B116583) with a pentyl halide in the presence of a base.

Detailed Experimental Protocol:

-

Deprotonation of Phenol: 4-bromophenol is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like dimethylformamide (DMF) or acetone. This step generates the more nucleophilic 4-bromophenoxide anion.

-

Nucleophilic Substitution: 1-Bromopentane (or another pentyl halide) is added to the reaction mixture. The 4-bromophenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the pentyl halide in an Sₙ2 reaction to form the ether linkage.

-

Reaction Conditions: The reaction is typically heated to facilitate the substitution. Reaction times can vary depending on the specific reagents and temperature.

-

Workup and Purification: After the reaction is complete, the mixture is cooled and filtered to remove inorganic salts. The crude product is then extracted using an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by column chromatography or distillation.

Electrophilic Aromatic Bromination

An alternative approach is the direct bromination of 4-pentyloxybenzene.[1] The pentyloxy group is an activating, ortho-, para-director, meaning it will direct the incoming bromine electrophile to the positions ortho and para to it.[1] Since the para position is already occupied by the pentyloxy group, the primary product will be this compound.

Detailed Experimental Protocol:

-

Reaction Setup: 4-Pentyloxybenzene is dissolved in a suitable solvent, such as a halogenated hydrocarbon (e.g., dichloromethane) or acetic acid.

-

Brominating Agent: A source of electrophilic bromine, such as liquid bromine (Br₂) or N-bromosuccinimide (NBS), is added to the solution, often in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) if a less reactive brominating agent is used. The reaction is typically carried out at or below room temperature to control selectivity.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched, for example, with a solution of sodium thiosulfate (B1220275) to remove excess bromine. The product is then extracted with an organic solvent, washed, dried, and the solvent is evaporated. Purification is typically achieved through column chromatography or recrystallization.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow of the Williamson ether synthesis for this compound.

Caption: Williamson Ether Synthesis Workflow.

References

Spectroscopic Profile of 1-Bromo-4-(pentyloxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 1-Bromo-4-(pentyloxy)benzene. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to Br) |

| ~6.80 | Doublet | 2H | Ar-H (ortho to O-pentyl) |

| ~3.90 | Triplet | 2H | O-CH₂ |

| ~1.75 | Quintet | 2H | O-CH₂-CH₂ |

| ~1.40 | Sextet | 2H | O-CH₂-CH₂-CH₂ |

| ~0.95 | Triplet | 3H | CH₃ |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~158.5 | Ar C-O |

| ~132.3 | Ar C-H (ortho to Br) |

| ~116.2 | Ar C-H (ortho to O-pentyl) |

| ~113.0 | Ar C-Br |

| ~68.2 | O-CH₂ |

| ~28.9 | O-CH₂-CH₂ |

| ~28.2 | O-CH₂-CH₂-CH₂ |

| ~22.5 | O-CH₂-CH₂-CH₂-CH₂ |

| ~14.0 | CH₃ |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1590, 1490 | Medium-Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 1070 | Medium | C-O stretch |

| 820 | Strong | p-disubstituted benzene (B151609) (C-H bend) |

| 550 | Medium | C-Br stretch |

Note: This is a representative list of key absorptions. The full spectrum may contain additional peaks.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 244 | Moderate | [M+2]⁺ (presence of ⁸¹Br isotope) |

| 242 | Moderate | [M]⁺ (presence of ⁷⁹Br isotope) |

| 174 | High | [M - C₅H₁₀]⁺ (loss of pentene) with ⁸¹Br |

| 172 | High | [M - C₅H₁₀]⁺ (loss of pentene) with ⁷⁹Br |

| 43 | High | [C₃H₇]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.[1]

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over the standard mid-IR range (4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates how the different types of spectroscopic data contribute to the final structural elucidation of this compound.

Caption: Integration of spectroscopic data for structural analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-Bromo-4-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Bromo-4-(pentyloxy)benzene. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted spectral data and information from structurally similar molecules to provide a detailed analysis of its NMR properties. This document is intended to serve as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.

Molecular Structure and NMR Signal Assignment

This compound possesses a disubstituted aromatic ring and a linear pentoxy side chain. The symmetry of the para-substituted benzene (B151609) ring simplifies the aromatic region of the NMR spectra. The following diagram illustrates the molecular structure with atom numbering for NMR signal correlation.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and the aliphatic protons of the pentyloxy group. The data is summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2, H-6 | 7.35 | d | 2H | ~8.8 |

| H-3, H-5 | 6.78 | d | 2H | ~8.8 |

| H-1' (O-CH₂) | 3.92 | t | 2H | ~6.5 |

| H-2' (-CH₂-) | 1.75 | p | 2H | ~6.7 |

| H-3', H-4' (-CH₂-CH₂-) | 1.40 | m | 4H | - |

| H-5' (-CH₃) | 0.93 | t | 3H | ~7.0 |

Disclaimer: The chemical shifts and coupling constants are predicted values and may differ slightly from experimental results.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show nine distinct signals corresponding to the carbon atoms in this compound. The predicted chemical shifts are presented in the following table.

| Signal Assignment | Predicted Chemical Shift (ppm) |

| C-4 (C-O) | 158.5 |

| C-2, C-6 | 132.4 |

| C-3, C-5 | 116.3 |

| C-1 (C-Br) | 113.2 |

| C-1' (O-CH₂) | 68.3 |

| C-2' (-CH₂-) | 29.0 |

| C-3' (-CH₂-) | 28.2 |

| C-4' (-CH₂-) | 22.5 |

| C-5' (-CH₃) | 14.0 |

Disclaimer: The chemical shifts are predicted values and may differ from experimental results.

Experimental Protocols

The following section outlines a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not already present in the solvent, a small amount can be added.

¹H NMR Data Acquisition

-

Spectrometer Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Pulse Width: A 30° pulse angle is typically sufficient.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are generally adequate for good signal-to-noise ratio.

-

¹³C NMR Data Acquisition

-

Spectrometer Setup: Use the same spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Pulse Width: A 30° pulse angle.

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the complete NMR characterization of this compound.

Caption: Workflow for the NMR analysis of this compound.

Physical and chemical properties of 1-Bromo-4-(pentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-4-(pentyloxy)benzene, a versatile building block in organic synthesis with significant applications in the development of pharmaceuticals and advanced materials. This document details its key characteristics, synthesis, and reactivity, supported by experimental data and protocols.

Core Physical and Chemical Properties

This compound, with the CAS number 30752-18-2, is an aromatic ether derivative.[1][2] Its structure, featuring a bromine atom and a pentyloxy group on a benzene (B151609) ring, makes it a valuable intermediate in a variety of chemical transformations.[1]

Physical Properties

The physical characteristics of this compound are summarized in the table below. The presence of the pentyloxy chain influences its physical state, contributing to a lower melting point compared to more rigid aromatic structures.[1]

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrO |

| Molecular Weight | 243.14 g/mol [1][2] |

| Appearance | Colorless liquid or white crystalline solid |

| Melting Point | Data not available; expected to be low |

| Boiling Point | 281.4 °C at 760 mmHg |

| Density | 1.242 g/cm³ |

| Refractive Index | 1.516 |

| LogP | 4.01810 |

Solubility

This compound is generally soluble in common organic solvents such as ethanol (B145695) and diethyl ether, a characteristic enhanced by the lipophilic pentyloxy group.[1] It is sparingly soluble in water. Quantitative solubility data is not widely available.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two well-established methods: Williamson ether synthesis and electrophilic aromatic bromination.

Williamson Ether Synthesis

This is a common and efficient method for preparing unsymmetrical ethers. The synthesis involves the reaction of 4-bromophenol (B116583) with a pentyl halide, such as 1-bromopentane (B41390), in the presence of a base.

Materials:

-

4-Bromophenol

-

1-Bromopentane

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-bromophenol (1.0 eq) and potassium carbonate (1.5 eq) in DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopentane (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound.

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Electrophilic Aromatic Bromination

An alternative route involves the direct bromination of 4-pentyloxybenzene. The pentyloxy group is an activating ortho-, para-director, leading to the desired product.[1]

Chemical Reactivity and Applications

This compound is a key building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. This compound can be coupled with various boronic acids or esters in the presence of a palladium catalyst and a base.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (B44618) (PPh₃)

-

Potassium phosphate (B84403) (K₃PO₄)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

-

Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl product.

Caption: Workflow for the Suzuki-Miyaura Coupling of this compound.

Heck Reaction

The Heck reaction is another important palladium-catalyzed reaction for forming carbon-carbon bonds, typically between an aryl halide and an alkene.

Materials:

-

This compound

-

Alkene (e.g., n-butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether or ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq), palladium(II) acetate (2 mol%), and tri(o-tolyl)phosphine (4 mol%).

-

Seal the flask and purge with an inert gas.

-

Add anhydrous DMF, the alkene (1.2 eq), and triethylamine (1.5 eq) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC.

-

After completion, cool to room temperature, dilute with diethyl ether, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the substituted alkene.

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Aromatic Protons: Two doublets in the range of δ 6.7-7.4 ppm. | Aromatic Carbons: Signals typically appear between δ 110-160 ppm. |

| -OCH₂- Protons: A triplet around δ 3.9 ppm. | C-Br Carbon: Signal around δ 112 ppm. |

| Alkyl Chain Protons: Multiplets between δ 0.9-1.8 ppm. | -OCH₂- Carbon: Signal around δ 68 ppm. |

| Alkyl Chain Carbons: Signals in the range of δ 14-30 ppm. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Aliphatic (pentyloxy group) |

| ~1250 | C-O Stretch | Aryl ether |

| ~1050 | C-Br Stretch | Aryl bromide |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

| m/z | Interpretation |

| 242/244 | Molecular ion [M]⁺ |

| 172/174 | Fragment from loss of the pentyl group |

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is suspected of damaging fertility or the unborn child.[2] Personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-(pentyloxy)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-4-(pentyloxy)benzene, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. An understanding of its solubility is critical for reaction setup, purification, and formulation. While specific quantitative solubility data is not widely available in published literature, this guide extrapolates its expected solubility based on its molecular structure and the properties of analogous compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility and outlines a significant application in a common synthetic pathway.

Core Concepts: Molecular Structure and Solubility Prediction

This compound possesses a molecular structure characterized by a polar aromatic bromo-group and a nonpolar pentyloxy aliphatic chain. This amphiphilic nature dictates its solubility based on the "like dissolves like" principle. The large, nonpolar pentyloxy tail and the benzene (B151609) ring contribute to its affinity for nonpolar solvents, while the polar carbon-bromine bond allows for some interaction with more polar molecules. Generally, aryl halides are insoluble in water but soluble in a range of organic solvents.[1] The presence of the pentyloxy group is expected to further enhance its solubility in nonpolar organic solvents compared to simpler aryl halides like bromobenzene.[2][3]

Quantitative Solubility Data

| Solvent Class | Solvent | Predicted Qualitative Solubility | Predicted Quantitative Solubility Range ( g/100 mL) | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | High | > 10 | The nonpolar nature of these solvents will effectively solvate the hydrophobic pentyloxy chain and the benzene ring. |

| Polar Aprotic | Diethyl Ether, Ethyl Acetate (B1210297) | High | > 10 | These solvents possess both polar and nonpolar characteristics, allowing for favorable interactions with both the bromo- and pentyloxy- moieties of the molecule. |

| Acetone, Dichloromethane | Moderate to High | 5 - 15 | While polar, these solvents are effective at dissolving a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Moderate | 1 - 10 | The high polarity of DMF might lead to slightly lower solubility compared to less polar aprotic solvents. | |

| Polar Protic | Ethanol, Methanol | Moderate | 1 - 10 | The ability to form hydrogen bonds is limited, but the overall polarity should allow for some degree of dissolution. Solubility is expected to decrease with increasing polarity of the alcohol. |

| Aqueous | Water | Insoluble | < 0.1 | The large nonpolar surface area of the molecule prevents effective solvation by the highly polar water molecules.[4] |

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method.

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, >98% purity)

-

Selected organic solvent (analytical grade)

-

Small, sealable glass vials or test tubes

-

Analytical balance (readable to at least 0.1 mg)

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (0.2 µm, compatible with the chosen solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and the solution is saturated.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the undissolved solid to settle at the bottom of the vial while maintaining the constant temperature.

-

Carefully draw a known volume (e.g., 2 mL) of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a 0.2 µm syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish. Record the exact mass of the dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60°C). Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Continue drying until a constant mass of the residue (the dissolved this compound) is achieved.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry solute. Record the final mass.

-

-

Calculation of Solubility:

-

Mass of dissolved solute: Subtract the initial mass of the empty evaporation dish from the final mass of the dish with the dry residue.

-

Solubility: Express the solubility as the mass of the solute per volume of the solvent used (e.g., in g/100 mL or mg/mL).

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtered solution in mL) * 100

-

Application in Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.[2] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and liquid crystals.

Experimental Workflow: Suzuki-Miyaura Coupling

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol).

-

Add a degassed solvent mixture, typically toluene, ethanol, and water in a ratio such as 4:1:1 (5 mL total).

-

-

Reaction Execution:

-

Heat the reaction mixture to a specified temperature (e.g., 80-100°C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to 1-Bromo-4-(pentyloxy)benzene: Synthesis, Properties, and Applications in Advanced Material Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-4-(pentyloxy)benzene, a key intermediate in organic synthesis. The document details its chemical and physical properties, provides established protocols for its synthesis, and explores its significant applications, particularly as a precursor in the synthesis of liquid crystals and as a building block in drug discovery. Emphasis is placed on the practical utility of this compound in laboratory and industrial settings, with a focus on detailed experimental procedures and data presentation.

Introduction

This compound is an aromatic ether derivative of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, featuring a brominated benzene (B151609) ring coupled with a pentyloxy group, makes it a versatile building block for the synthesis of more complex organic molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the pentyloxy chain can influence the physical properties, such as solubility and mesomorphic behavior, of the resulting compounds.

This guide will cover the fundamental properties of this compound, outline its primary synthetic routes, and provide detailed experimental protocols for its preparation and subsequent use in the synthesis of a well-known liquid crystal, 4'-pentyloxybiphenyl-4-carbonitrile, via a Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(n-Pentyloxy)bromobenzene, 4-Bromophenyl pentyl ether | [1] |

| CAS Number | 30752-18-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅BrO | [1][2] |

| Molecular Weight | 243.14 g/mol | [1][2] |

| Boiling Point | 281.4 °C at 760 mmHg | |

| Density | 1.242 g/cm³ | |

| Refractive Index | 1.516 | |

| Flash Point | 120.5 °C |

Synthesis of this compound

There are two primary and reliable methods for the synthesis of this compound: the Williamson ether synthesis and the electrophilic aromatic bromination of 4-pentyloxybenzene.

Method 1: Williamson Ether Synthesis

This method involves the reaction of 4-bromophenol (B116583) with a pentyl halide in the presence of a base. It is a widely used and generally high-yielding procedure.[2]

-

Materials:

-

4-Bromophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone (B3395972) or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone or DMF.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-bromopentane (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

-

Caption: Experimental workflow for the Williamson ether synthesis.

Method 2: Electrophilic Aromatic Bromination

This approach involves the direct bromination of 4-pentyloxybenzene using a suitable brominating agent and a Lewis acid catalyst. The pentyloxy group is an ortho-, para-director, and due to steric hindrance, the para-product is favored.[2]

-

Materials:

-

4-Pentyloxybenzene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile, anhydrous

-

Saturated aqueous sodium thiosulfate (B1220275) solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask protected from light, dissolve 4-pentyloxybenzene (1.0 eq) in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (1.05 eq) to the solution in portions at 0 °C.

-

Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford this compound.

-

Applications in Organic Synthesis

This compound is a valuable precursor in various organic reactions, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in the construction of biaryl systems and other complex molecular architectures.[2]

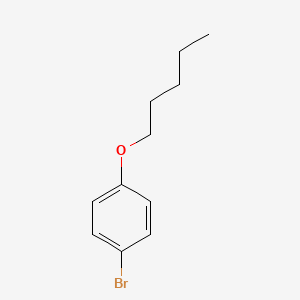

Suzuki-Miyaura Cross-Coupling: Synthesis of 4'-Pentyloxybiphenyl-4-carbonitrile

A prominent application of this compound is in the synthesis of liquid crystals, such as 4'-pentyloxybiphenyl-4-carbonitrile (5CB), a well-known nematic liquid crystal.

-

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Aqueous sodium carbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a Schlenk flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and ethanol to the flask, followed by the degassed 2M aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization from ethanol or by column chromatography to yield 4'-pentyloxybiphenyl-4-carbonitrile as a white solid.

-

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectral Data

The structural elucidation of this compound and its derivatives is confirmed through various spectroscopic techniques.

This compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry (EI) |

| δ 7.37 (d, J = 8.9 Hz, 2H) | δ 158.5 | m/z 244, 242 (M⁺) |

| δ 6.78 (d, J = 8.9 Hz, 2H) | δ 132.3 | m/z 173, 171 |

| δ 3.92 (t, J = 6.6 Hz, 2H) | δ 116.2 | m/z 71 |

| δ 1.78 (p, J = 6.7 Hz, 2H) | δ 113.0 | |

| δ 1.48 – 1.35 (m, 4H) | δ 68.2 | |

| δ 0.93 (t, J = 7.1 Hz, 3H) | δ 28.9 | |

| δ 28.2 | ||

| δ 22.5 | ||

| δ 14.0 |

4'-Pentyloxybiphenyl-4-carbonitrile

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) | Mass Spectrometry (EI) |

| δ 7.68 (d, J = 8.5 Hz, 2H) | δ 160.0 | m/z 265 (M⁺) |

| δ 7.63 (d, J = 8.5 Hz, 2H) | δ 145.2 | m/z 195 |

| δ 7.52 (d, J = 8.7 Hz, 2H) | δ 132.5 | m/z 166 |

| δ 6.98 (d, J = 8.7 Hz, 2H) | δ 131.6 | |

| δ 4.00 (t, J = 6.6 Hz, 2H) | δ 128.3 | |

| δ 1.82 (p, J = 6.7 Hz, 2H) | δ 127.1 | |

| δ 1.49 – 1.37 (m, 4H) | δ 119.2 | |

| δ 0.94 (t, J = 7.1 Hz, 3H) | δ 115.1 | |

| δ 110.3 | ||

| δ 68.2 | ||

| δ 28.9 | ||

| δ 28.2 | ||

| δ 22.5 | ||

| δ 14.0 |

Applications in Drug Development

The biphenyl (B1667301) moiety, readily synthesized using this compound as a starting material, is a common scaffold in many pharmaceutical agents. The pentyloxy group can enhance the lipophilicity of a drug candidate, which can improve its pharmacokinetic profile, such as absorption and distribution. While a direct signaling pathway for this compound itself is not applicable, its derivatives are of interest in structure-activity relationship (SAR) studies. For instance, modifications of the pentyloxy chain or the biphenyl core can be systematically performed to optimize the binding affinity and efficacy of a potential drug molecule at its biological target.

Conclusion

This compound is a fundamentally important and versatile chemical intermediate. Its straightforward synthesis and the reactivity of the carbon-bromine bond make it an invaluable tool for organic chemists in both academic and industrial research. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the synthesis of advanced materials, such as liquid crystals, and in the exploration of new chemical entities for drug discovery. The continued application of this building block is expected to contribute to advancements in materials science and medicinal chemistry.

References

The Genesis of a Key Scaffold: A Technical Guide to the Discovery and History of Alkoxy-Substituted Bromobenzenes

For Immediate Release

A deep dive into the historical synthesis, key experimental protocols, and comparative data of alkoxy-substituted bromobenzenes, a pivotal structural motif in modern drug discovery and organic synthesis.

This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the discovery and history of alkoxy-substituted bromobenzenes. From the foundational electrophilic aromatic substitutions and classical named reactions of the 19th and early 20th centuries to modern catalytic methods, this paper details the evolution of synthetic strategies, providing in-depth experimental protocols and comparative data for the preparation of these essential building blocks.

Introduction

Alkoxy-substituted bromobenzenes are a class of organic compounds that feature prominently in the landscape of medicinal chemistry and materials science. The interplay of the electron-donating alkoxy group and the synthetically versatile bromine atom on the aromatic ring makes these molecules valuable precursors for a wide array of more complex structures. Their history is not one of a single discovery but is intrinsically linked to the development of fundamental organic reactions that enabled their synthesis. This guide traces this history through the lens of the key synthetic methodologies that brought these compounds from theoretical possibilities to readily accessible tools for innovation.

Historical Perspectives and Key Synthetic Developments

The ability to synthesize alkoxy-substituted bromobenzenes has evolved significantly over the past 170 years. The primary approaches can be categorized into two main strategies: the direct bromination of a pre-existing alkoxybenzene or the formation of the ether linkage on a brominated phenol (B47542).

Electrophilic Aromatic Substitution: The Direct Approach

The most straightforward conceptual approach to an alkoxy-substituted bromobenzene (B47551) is the direct bromination of an alkoxybenzene, such as anisole (B1667542) (methoxybenzene). This reaction is a classic example of electrophilic aromatic substitution (EAS). The alkoxy group is a powerful activating and ortho, para-directing group, meaning that the incoming electrophile (bromine) will preferentially substitute at the positions ortho and para to the methoxy (B1213986) group.[1]

Historically, this presented a challenge in obtaining isomerically pure products. The reaction of anisole with bromine, often in the presence of a Lewis acid catalyst or in a suitable solvent like acetic acid, typically yields a mixture of 4-bromoanisole (B123540) (the major product due to reduced steric hindrance) and 2-bromoanisole (B166433) (the minor product).[2]

The Williamson Ether Synthesis: A Foundational C-O Bond Formation

Developed by Alexander Williamson in 1850, the Williamson ether synthesis provided a rational and versatile method for the formation of ethers.[3] In the context of alkoxy-substituted bromobenzenes, this reaction involves the deprotonation of a bromophenol with a strong base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction.[3] This method offers excellent regiochemical control, as the position of the bromine and hydroxyl groups on the starting phenol dictates the final product's structure.

The Ullmann Condensation: A Copper-Catalyzed Alternative

In the early 1900s, Fritz Ullmann discovered that copper could mediate the coupling of aryl halides with various nucleophiles, including alcohols, to form ethers.[4][5] The Ullmann condensation, or Ullmann-type reaction, traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[4] For the synthesis of alkoxy-substituted bromobenzenes, this could involve the reaction of a bromophenol with an alkyl halide in the presence of a copper catalyst or the reaction of a dibromobenzene with an alkoxide. While historically significant, the demanding conditions of the classical Ullmann reaction have led to it being largely superseded by modern methods.

Modern Era: Palladium-Catalyzed Cross-Coupling

The late 20th century saw the advent of palladium-catalyzed cross-coupling reactions, which revolutionized C-O bond formation. The Buchwald-Hartwig amination, first reported in the 1990s, was later adapted for the synthesis of aryl ethers.[6] This method allows for the coupling of aryl halides (including bromides) with a wide range of alcohols under much milder conditions than the Ullmann condensation, exhibiting greater functional group tolerance and often providing higher yields.[6]

Data Presentation: Physical and Spectroscopic Properties

For comparative purposes, the physical and spectroscopic data for the three isomers of bromoanisole are summarized below.

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Bromoanisole |

| 187.03 | 2.5[7] | 216[7] | ~1.50 | 1.573-1.577[8] |

| 3-Bromoanisole (B1666278) |

| 187.03 | 2[9] | 210-211[10] | 1.477[10] | 1.563[10] |

| 4-Bromoanisole |

| 187.03 | 10[11] | 223[11] | 1.494[12] | 1.564[12] |

Table 1: Physical Properties of Bromoanisole Isomers

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| 2-Bromoanisole | 7.53 (dd, 1H), 7.27 (m, 1H), 6.90 (dd, 1H), 6.83 (m, 1H), 3.89 (s, 3H)[13] | 155.9, 133.4, 128.5, 121.8, 112.1, 111.8, 56.2[13] |

| 3-Bromoanisole | 7.15-7.05 (m, 2H), 6.95 (m, 1H), 6.85 (m, 1H), 3.80 (s, 3H) | 160.0, 130.5, 123.0, 121.5, 115.0, 112.5, 55.3 |

| 4-Bromoanisole | 7.36 (d, 2H), 6.77 (d, 2H), 3.77 (s, 3H)[13] | 158.7, 132.2, 115.8, 112.8, 55.4[13] |

Table 2: 1H and 13C NMR Data for Bromoanisole Isomers (Note: 3-Bromoanisole data is estimated based on typical substituent effects)

Experimental Protocols

The following are representative experimental protocols for the synthesis of alkoxy-substituted bromobenzenes via classical methods.

Protocol 1: Direct Bromination of Anisole to Synthesize 4-Bromoanisole

Reaction: Anisole + Br2 → 4-Bromoanisole + 2-Bromoanisole + HBr

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, place 22 g (0.2 mol) of anisole.[14]

-

Heat the flask to a gentle boil.[14]

-

Slowly add 32 g (0.2 mol) of bromine from the dropping funnel. The rate of addition should be controlled such that the bromine color disappears in the gas phase shortly after each drop is added.[14]

-

After the addition is complete, continue heating for an additional 15 minutes.[14]

-

Cool the reaction mixture and dilute it with 100 mL of diethyl ether.[14]

-

Transfer the ether solution to a separatory funnel and wash sequentially with a dilute sodium hydroxide (B78521) solution and then with water.[14]

-

Dry the organic layer over anhydrous calcium chloride and filter.[14]

-

Remove the ether by rotary evaporation.

-

Distill the residue, collecting the fraction boiling between 213-223°C to obtain primarily 4-bromoanisole.[14]

-

Typical Yield: Approximately 60% of the theoretical yield for the para-isomer.[14]

-

Protocol 2: Williamson Ether Synthesis of 4-Butoxybromobenzene

Reaction: 4-Bromophenol (B116583) + 1-Bromobutane + Base → 4-Butoxybromobenzene

Procedure:

-

To a 5 mL conical vial, add 346 mg of 4-bromophenol and 700 mg of 25% aqueous sodium hydroxide.

-

Add a phase-transfer catalyst, such as 290 mg of tetrabutylammonium (B224687) bromide, to the reaction mixture and stir until dissolved.

-

Add the alkyl halide (e.g., 1-bromobutane) to the biphasic mixture.

-

Heat the reaction mixture under reflux (e.g., using microwave irradiation or a conventional heating mantle) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and perform a liquid-liquid extraction with diethyl ether and water.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 4-butoxybromobenzene.

Visualization of Synthetic Pathways

The logical relationships between the different synthetic strategies to produce alkoxy-substituted bromobenzenes can be visualized as follows.

Caption: Comparative synthetic routes to alkoxy-substituted bromobenzenes.

Conclusion

The history of alkoxy-substituted bromobenzenes is a story of advancing synthetic capability. Early methods like direct bromination and the Williamson ether synthesis provided the initial access to these compounds, albeit with challenges in isomer separation and substrate scope, respectively. The development of copper-catalyzed Ullmann condensations offered a new, albeit harsh, avenue for their preparation. The advent of modern palladium-catalyzed cross-coupling reactions has largely overcome the limitations of these classical methods, providing mild, efficient, and highly versatile routes. Understanding this historical progression and the detailed methodologies of each approach provides researchers with a powerful toolkit for the strategic synthesis of these crucial intermediates in drug discovery and materials science.

References

- 1. sga.profnit.org.br [sga.profnit.org.br]

- 2. Mechanisms of ortho and para bromo anisole from anisole Explain the reac.. [askfilo.com]

- 3. Method for the preparation of 3-bromoanisole - Patent CZ-301094-B6 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. US6380440B1 - Processes for the preparation of 3-bromoanisole and 3-bromonitrobenzene - Google Patents [patents.google.com]

- 7. 2-Bromoanisole - Wikipedia [en.wikipedia.org]